molecular formula C42H40F10IrN4P B13387225 [4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine-kappaN,kappaN]bis[3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl] iridium hexafluorophosphate

[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine-kappaN,kappaN]bis[3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl] iridium hexafluorophosphate

Cat. No.: B13387225
M. Wt: 1014.0 g/mol
InChI Key: XAJPUJWOMJJPNU-UHFFFAOYSA-N
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Description

[Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] is a photocatalyst known for its ability to facilitate various photochemical reactions. This compound is commonly used in the field of photoredox catalysis, where it plays a crucial role in driving reactions under visible light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] typically involves the reaction of iridium precursors with ligands such as 2-(2,4-difluorophenyl)-5-methylpyridine and 4,4’-di-tert-butyl-2,2’-bipyridine. The reaction is carried out under inert atmosphere conditions, often using solvents like dichloromethane or acetonitrile. The final product is obtained by precipitating the hexafluorophosphate salt using potassium hexafluorophosphate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include olefins, carboxylic acids, and secondary alkyl amines. The reactions are typically carried out under visible light irradiation, often using photoreactors such as Penn PhD and SynLED 2.0 .

Major Products

The major products formed from these reactions include hydroaminated olefins, arylated carboxylic acids, and vinylated carboxylic acids .

Mechanism of Action

The mechanism by which [Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] exerts its effects involves the absorption of visible light, leading to the excitation of the iridium complex. This excited state can then participate in electron transfer processes, facilitating various photoredox reactions. The molecular targets and pathways involved include the activation of olefins and carboxylic acids, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • [Iridium(III) bis[2-(2,4-difluorophenyl)-5-trifluoromethylpyridine]4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate]
  • [Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine]4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate]
  • [Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine]4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate]

Uniqueness

What sets [Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] apart from similar compounds is its enhanced luminescent properties and its ability to facilitate a broader range of photoredox reactions. This makes it a versatile and valuable photocatalyst in both research and industrial applications .

Properties

Molecular Formula

C42H40F10IrN4P

Molecular Weight

1014.0 g/mol

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);hexafluorophosphate

InChI

InChI=1S/C18H24N2.2C12H8F2N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*2-3,5-7H,1H3;;/q;3*-1;+3

InChI Key

XAJPUJWOMJJPNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir+3]

Origin of Product

United States

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